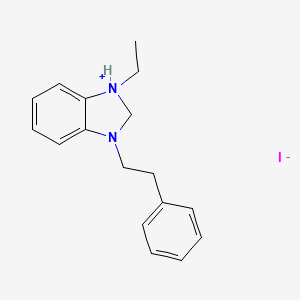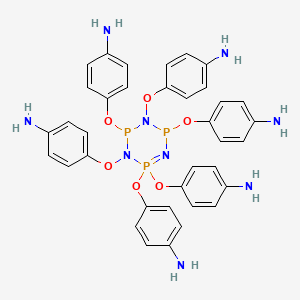
4,4',4'',4''',4'''',4'''''-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a triazatriphosphinine core
Métodos De Preparación
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves multiple steps, typically starting with the preparation of the triazatriphosphinine core. This core is synthesized through a series of reactions involving phosphorus trichloride and ammonia, followed by the introduction of the hexaaniline moieties through nucleophilic substitution reactions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents being used to introduce new functional groups.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of high-performance materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and triazatriphosphinine core allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline stands out due to its unique combination of aromatic rings and triazatriphosphinine core. Similar compounds include:
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another triazine-based compound with similar applications in materials science.
Hexakis(4-aminophenyl)benzene: A compound with multiple aromatic rings, used in the synthesis of advanced polymers.
Tris(4-aminophenyl)phosphine oxide: Known for its applications in organic synthesis and materials science.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for new discoveries and innovations.
Propiedades
Fórmula molecular |
C36H36N9O6P3 |
|---|---|
Peso molecular |
783.6 g/mol |
Nombre IUPAC |
4-[[2,3,4,4,6-pentakis(4-aminophenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]aniline |
InChI |
InChI=1S/C36H36N9O6P3/c37-25-1-13-31(14-2-25)46-44-52(48-33-17-5-27(39)6-18-33)43-54(50-35-21-9-29(41)10-22-35,51-36-23-11-30(42)12-24-36)45(47-32-15-3-26(38)4-16-32)53(44)49-34-19-7-28(40)8-20-34/h1-24H,37-42H2 |
Clave InChI |
XPRSKWMYVNKKOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)ON2P(N=P(N(P2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N)(OC5=CC=C(C=C5)N)OC6=CC=C(C=C6)N)OC7=CC=C(C=C7)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)

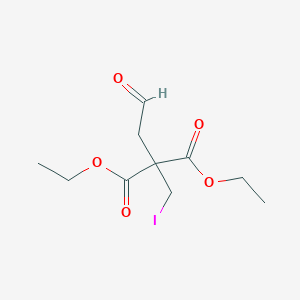

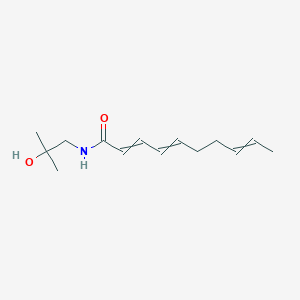
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)

![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)


![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
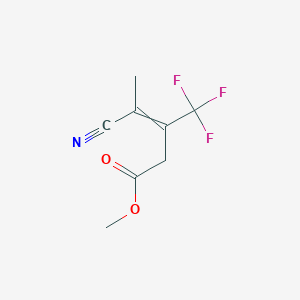
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
